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molecular formula C9H9ClN4O B8328850 6-Chloro-2-hydrazino-3-methoxyquinoxaline

6-Chloro-2-hydrazino-3-methoxyquinoxaline

Cat. No. B8328850
M. Wt: 224.65 g/mol
InChI Key: UVCAWLYCXOGQFU-UHFFFAOYSA-N
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Patent
US04547501

Procedure details

A mixture of 4.9 g. (0.02 mole) of 2,6-dichloro-3-methoxyquinoxaline and 2.7 g. (0.053 mole) of hydrazine hydrate (2.6 ml.) in 75 ml. of ethanol was stirred at room temperature overnight (i.e., at ca. 20° C. for approximately 16 hours). Upon completion of this step, the resulting mixture was filtered and the recovered precipitate was washed with ethanol to ultimately afford 4.4 g. (98%) of pure 6-chloro-2-hydrazino-3-methoyquinoxaline, m.p. 175°-179° C. (decomp.). Mass Spectrum: m/e, 224 (P); m/e, 226 (P+2).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([O:12][CH3:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:14])[CH:8]=2)[N:3]=1.O.[NH2:16][NH2:17]>C(O)C>[Cl:14][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([NH:16][NH2:17])[C:11]([O:12][CH3:13])=[N:10]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2N=C1OC)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.9 g
FILTRATION
Type
FILTRATION
Details
Upon completion of this step, the resulting mixture was filtered
WASH
Type
WASH
Details
the recovered precipitate was washed with ethanol to ultimately afford 4.4 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2N=C(C(=NC2=CC1)NN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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